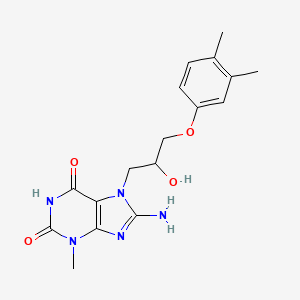

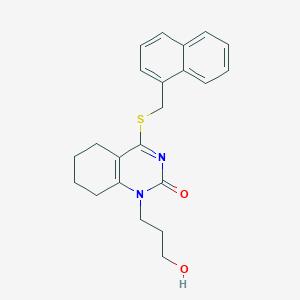

![molecular formula C19H13N3O2S B2356102 3-((4-硝基苯基)硫代)-2-苯基咪唑并[1,2-a]吡啶 CAS No. 295363-15-4](/img/structure/B2356102.png)

3-((4-硝基苯基)硫代)-2-苯基咪唑并[1,2-a]吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyridine” is a complex organic compound that contains a pyridine ring, which is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .科学研究应用

Materials Science

Imidazo[1,2-a]pyridine derivatives have shown potential in materials science, particularly in the development of optoelectronic devices . They could be used in creating components that exhibit unique electronic properties due to their aromatic heterocyclic structure .

Pharmaceutical Field

These compounds are also explored in pharmaceuticals, especially as anti-cancer drugs . They may interact with biological targets to inhibit the growth of cancer cells .

Technological Applications

In technology, they can serve as emitters for confocal microscopy and imaging , aiding in the visualization of biological samples with high resolution .

Antimicrobial Activity

Some derivatives have been reported to exhibit significant antimicrobial activity , which could be harnessed in developing new antibiotics or disinfectants .

Anti-biofilm Activity

Specific compounds within this class have shown promising results against biofilms, which are protective layers formed by bacteria. They could be used to treat infections where bacteria are shielded by biofilms .

Metal Complexing Agents

Thiophene derivatives act as metal complexing agents. Given the thio-phenyl group in the compound of interest, it might also serve a similar purpose in chelating metals for various applications .

Insecticide Development

The structural features of these compounds suggest they could be useful in developing new insecticides, potentially affecting insect biology at a molecular level .

Anti-atherosclerotic Agents

While not directly mentioned for the specific compound, related structures have been used in synthesizing agents that combat atherosclerosis, a condition characterized by the hardening of arteries .

作用机制

Target of Action

Similar compounds have been shown to have significant antiproliferative effects on various cancer cell lines , suggesting that this compound may also target cellular processes involved in cell proliferation.

Mode of Action

This could potentially involve the inhibition of key enzymes or signaling pathways, disruption of cell cycle progression, or induction of apoptosis .

Result of Action

Based on the antiproliferative effects observed for similar compounds, it’s plausible that this compound could lead to cell cycle arrest, induction of apoptosis, or inhibition of cell proliferation .

属性

IUPAC Name |

3-(4-nitrophenyl)sulfanyl-2-phenylimidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O2S/c23-22(24)15-9-11-16(12-10-15)25-19-18(14-6-2-1-3-7-14)20-17-8-4-5-13-21(17)19/h1-13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGJFUMLXUKLNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)SC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-Nitrophenyl)thio)-2-phenylimidazo[1,2-a]pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

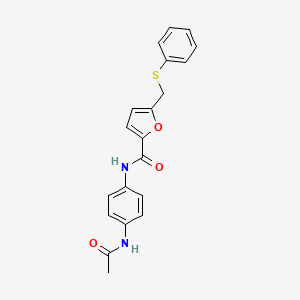

![2-chloro-N-[3-[3-(trifluoromethyl)phenyl]prop-2-ynyl]pyridine-3-carboxamide](/img/structure/B2356022.png)

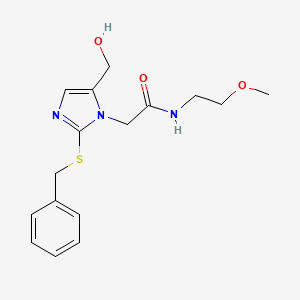

![4-benzoyl-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2356025.png)

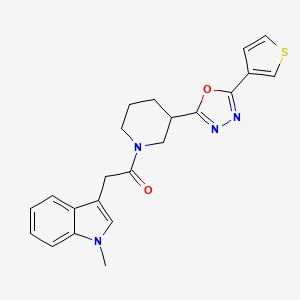

![N-(2,5-dimethoxyphenyl)-6-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2356030.png)

![2,4-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2356032.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2356037.png)

![3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzoic acid](/img/structure/B2356040.png)

![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1,3-benzothiazole hydrochloride](/img/no-structure.png)